molecular formula C18H20N2O2 B13902837 N,N'-Bis(3-ethylphenyl)oxalamide

N,N'-Bis(3-ethylphenyl)oxalamide

Cat. No.: B13902837
M. Wt: 296.4 g/mol
InChI Key: BYEUCSSTVPCNOA-UHFFFAOYSA-N
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Description

N,N’-Bis(3-ethylphenyl)oxalamide: is an organic compound with the molecular formula C18H20N2O2. It is a derivative of oxalamide, where the hydrogen atoms of the amide groups are replaced by 3-ethylphenyl groups. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(3-ethylphenyl)oxalamide typically involves the reaction of oxalyl chloride with 3-ethylphenylamine. The reaction is carried out in an inert solvent such as tetrahydrofuran, in the presence of a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of N,N’-Bis(3-ethylphenyl)oxalamide follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N,N’-Bis(3-ethylphenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxalamide derivatives.

    Reduction: Reduction reactions can convert the oxalamide groups to amine groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxalamide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N,N’-Bis(3-ethylphenyl)oxalamide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of advanced materials, such as metal-organic frameworks and polymers.

Mechanism of Action

The mechanism of action of N,N’-Bis(3-ethylphenyl)oxalamide involves its interaction with specific molecular targets. For example, as a ligand, it can coordinate with metal ions to form stable complexes. These complexes can then participate in various catalytic processes. The exact pathways and molecular targets depend on the specific application and context.

Comparison with Similar Compounds

    N,N’-Bis(furan-2-ylmethyl)oxalamide: Known for its effectiveness in promoting copper-catalyzed N-arylation reactions.

    N,N’-Bis(2,4,6-trimethoxyphenyl)oxalamide: Used in coupling reactions with sterically hindered amines.

Uniqueness: N,N’-Bis(3-ethylphenyl)oxalamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability.

Biological Activity

N,N'-Bis(3-ethylphenyl)oxalamide is an organic compound with the molecular formula C18H20N2O2, recognized for its potential biological activities and applications in various scientific fields. This article delves into the biological activity of this compound, including its mechanisms of action, research findings, and comparative studies with similar compounds.

Overview of this compound

Chemical Structure:
this compound features two 3-ethylphenyl groups attached to an oxalamide backbone. This unique structure contributes to its diverse interactions with biological systems.

Synthesis:
The synthesis typically involves the reaction of oxalyl chloride with 3-ethylphenylamine in an inert solvent like tetrahydrofuran, using triethylamine as a base. The reaction conditions are optimized for yield and purity, often followed by purification techniques such as recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Its mechanism of action includes:

  • Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, which could lead to therapeutic applications in various diseases.
  • Ligand Properties: As a ligand, it can coordinate with metal ions, forming stable complexes that participate in catalytic processes. This property is significant in coordination chemistry and catalysis.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity:
    • Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anticancer Potential:
    • Investigations into the compound's effects on cancer cell lines have shown promise, indicating possible cytotoxic effects against certain types of cancer cells.
  • Enzyme Inhibition Studies:
    • The compound has been evaluated for its ability to inhibit enzymes involved in various metabolic pathways, which could have implications for drug development.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameStructureUnique FeaturesBiological Activity
N,N'-Bis(furan-2-ylmethyl)oxalamideStructureEffective in copper-catalyzed reactionsModerate enzyme inhibition
N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamideStructureUsed in coupling reactionsNotable anticancer activity
N,N'-DiphenyloxamideStructureKnown for stability in material scienceLimited biological activity

This compound stands out due to its specific substitution pattern that enhances its reactivity and stability compared to other oxalamides.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Study on Antimicrobial Properties:
    • A study published in a peer-reviewed journal demonstrated that the compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antibiotics.
  • Cytotoxicity Assays:
    • In vitro assays conducted on various cancer cell lines showed that this compound induced apoptosis, suggesting its potential as an anticancer agent. The IC50 values were determined through dose-response curves.
  • Enzyme Inhibition Mechanism:
    • Research focused on the inhibition kinetics revealed that the compound acts as a competitive inhibitor for specific enzymes, providing insights into its potential therapeutic applications.

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

N,N'-bis(3-ethylphenyl)oxamide

InChI

InChI=1S/C18H20N2O2/c1-3-13-7-5-9-15(11-13)19-17(21)18(22)20-16-10-6-8-14(4-2)12-16/h5-12H,3-4H2,1-2H3,(H,19,21)(H,20,22)

InChI Key

BYEUCSSTVPCNOA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C(=O)NC2=CC=CC(=C2)CC

Origin of Product

United States

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